Cas no 61491-92-7 (2-Isobutyl-1H-imidazole)

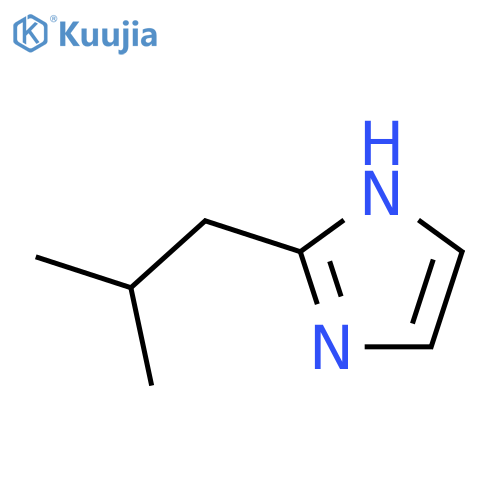

2-Isobutyl-1H-imidazole structure

商品名:2-Isobutyl-1H-imidazole

2-Isobutyl-1H-imidazole 化学的及び物理的性質

名前と識別子

-

- 2-Isobutyl-1H-imidazole

- 2-(2-Methylpropyl)-1H-imidazole

- 2-isobutyl-1H-imidazole(SALTDATA: FREE)

- AZ4ERD9CXD

- DTXSID30210458

- 1H-Imidazole, 2-(2-methylpropyl)-

- NS00034703

- CS-0315760

- AKOS005174155

- CHEMBL3810086

- MFCD15146457

- SCHEMBL233107

- LS-04235

- RFXJLECGYGFJCI-UHFFFAOYSA-N

- 2-isobutylimidazole

- 61491-92-7

- EINECS 262-818-6

- DTXCID30132949

- ALBB-013590

-

- MDL: MFCD15146457

- インチ: InChI=1S/C7H12N2/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3,(H,8,9)

- InChIKey: RFXJLECGYGFJCI-UHFFFAOYSA-N

- ほほえんだ: CC(C)CC1=NC=CN1

計算された属性

- せいみつぶんしりょう: 124.10016

- どういたいしつりょう: 124.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 81

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 28.7Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 269.9±9.0 °C at 760 mmHg

- フラッシュポイント: 124.9±5.1 °C

- PSA: 28.68

- じょうきあつ: 0.0±0.5 mmHg at 25°C

2-Isobutyl-1H-imidazole セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Isobutyl-1H-imidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM275763-1g |

2-Isobutyl-1H-imidazole |

61491-92-7 | 95% | 1g |

$392 | 2021-08-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 063492-500mg |

2-Isobutyl-1H-imidazole |

61491-92-7 | 500mg |

6404.0CNY | 2021-07-10 | ||

| abcr | AB294208-5 g |

2-Isobutyl-1H-imidazole; 95% |

61491-92-7 | 5 g |

€749.60 | 2023-07-20 | ||

| Chemenu | CM275763-1g |

2-Isobutyl-1H-imidazole |

61491-92-7 | 95% | 1g |

$*** | 2023-05-30 | |

| A2B Chem LLC | AG71532-1g |

2-Isobutyl-1h-imidazole |

61491-92-7 | 95% | 1g |

$118.00 | 2024-04-19 | |

| A2B Chem LLC | AG71532-5g |

2-Isobutyl-1h-imidazole |

61491-92-7 | 95% | 5g |

$441.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1254276-5g |

2-(2-methylpropyl)-1H-imidazole |

61491-92-7 | 95% | 5g |

$650 | 2025-02-26 | |

| 1PlusChem | 1P00EERW-1g |

2-(2-methylpropyl)-1H-imidazole |

61491-92-7 | 95% | 1g |

$118.00 | 2025-02-27 | |

| abcr | AB294208-250mg |

2-Isobutyl-1H-imidazole, 95%; . |

61491-92-7 | 95% | 250mg |

€168.30 | 2025-02-15 | |

| Ambeed | A278350-5g |

2-Isobutyl-1H-imidazole |

61491-92-7 | 95+% | 5g |

$1490.0 | 2024-04-18 |

2-Isobutyl-1H-imidazole 関連文献

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

61491-92-7 (2-Isobutyl-1H-imidazole) 関連製品

- 89943-00-0(2-Cyclobutyl-1H-imidazole)

- 50995-95-4(2-Propylimidazole)

- 90322-26-2(2-Cyclopentyl-1H-imidazole)

- 89532-38-7(2-Cyclopropyl-1H-imidazole)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:61491-92-7)2-Isobutyl-1H-imidazole

清らかである:99%

はかる:5g

価格 ($):1341.0